molecular formula C20H18FN3OS B2594194 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 450343-97-2

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide

Cat. No. B2594194
CAS RN: 450343-97-2
M. Wt: 367.44
InChI Key: YVDDQOZJRADNST-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,4-c]pyrazole ring and a fluorobenzamide group . The presence of these groups suggests that this compound might have interesting chemical and biological properties.


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized by reacting appropriate precursors in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It likely has a complex three-dimensional structure due to the presence of the thieno[3,4-c]pyrazole ring and the fluorobenzamide group .

Scientific Research Applications

Anticancer Applications

Research has indicated that fluoro-substituted benzopyrans, which share a structural similarity with N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide, exhibit significant anticancer activity. A study demonstrated that these compounds, upon undergoing various synthetic modifications, show potent anticancer properties against human cancer cell lines, including lung, breast, and CNS cancers at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Fluorescent Chemosensors

Derivatives structurally related to the target compound have been explored for their utility as fluorescent chemosensors. One notable example is a pyrazoline derivative that has been developed to selectively detect Fe3+ ions in solutions. This compound exhibits on-off fluorescence behavior, making it a promising tool for the fluorometric detection of metal ions (Khan, 2020).

Material Science and Photovoltaic Devices

In the realm of material science, thieno[3,4-b]pyrazine-based monomers, which bear resemblance to the compound , have been synthesized and used to create donor−acceptor copolymers for application in photovoltaic devices. These copolymers have been studied for their optical properties, electrochemical behavior, and photovoltaic performance, offering insights into the development of new materials for energy conversion (Zhou et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also be interesting to investigate its interactions with biological targets and its potential use as a pharmaceutical agent .

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c1-12-4-3-5-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-8-15(21)9-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDDQOZJRADNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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